[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol (CAS: 115531-70-9, molecular formula: C₇H₁₆N₂O, molecular weight: 144.22 g/mol) is a chiral pyrrolidine derivative featuring a methanol group at the 2-position of the pyrrolidine ring and a 2-aminoethyl substituent at the 1-position . Its stereochemistry (S-configuration) and functional groups (amine and alcohol) make it a versatile intermediate in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors with stereospecific binding pockets.
Properties
IUPAC Name |
[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWMSYGCHUCQE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and ethylenediamine.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving (S)-proline.
Introduction of Aminoethyl Side Chain: The aminoethyl side chain is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce any intermediate imines or nitriles.
Chromatographic Purification: To ensure the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as acyl chlorides or anhydrides for forming amides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Amides or other derivatives.
Scientific Research Applications
Organic Synthesis
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol serves as a chiral building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules.
Key Reactions:
- Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
- Reduction: The compound can be reduced to form amines or alcohols.
- Substitution Reactions: The amino group can participate in forming amides or other derivatives.
Biological Research
The compound has been studied for its potential roles in:
- Enzyme Inhibition: It may inhibit specific enzymes, contributing to the development of new pharmaceuticals.
- Receptor Binding: Its structural properties allow it to bind selectively to various receptors, influencing signaling pathways.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Neurological Disorders: Investigated for its effects on neurotransmitter systems, it may help develop treatments for conditions such as depression and anxiety.
- Immunotherapy: The compound has been explored as a potential immune checkpoint inhibitor, targeting pathways involved in cancer treatment .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in:
- Drug Development: It serves as an intermediate in synthesizing various drugs.
- Agrochemicals: Its reactivity is exploited in creating agricultural chemicals that enhance crop protection.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic responses, providing insights into drug design targeting metabolic disorders.
Case Study 2: Receptor Interaction
Research conducted on the binding affinity of this compound revealed its effectiveness in binding to serotonin receptors. This interaction suggests its potential as a therapeutic agent for mood disorders.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in the central nervous system.
Pathways Involved: Modulation of neurotransmitter release and inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects on Lipophilicity: The 4-octylphenyl group in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol significantly increases lipophilicity (logP ~5.2 estimated), enhancing membrane permeability compared to the hydrophilic 2-aminoethyl group in the target compound (logP ~0.3) . The sulfonyl azide group in (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol introduces polarity and reactivity (e.g., participation in CuAAC click reactions) .
Biological Activity: The 4-octylphenyl derivative exhibits potent cytotoxicity by downregulating nutrient transporters (e.g., CD98) and inducing vacuolation in cancer cells . In contrast, the target compound’s aminoethyl group may favor interactions with neurotransmitter transporters (e.g., serotonin/dopamine receptors) due to its amine functionality. Diphenyl analogs (e.g., 1,2-diphenyl(pyrrolidin-2-yl)methanol) are often explored for aromatic stacking interactions in enzyme inhibition but lack reported activity data .
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination of pyrrolidin-2-yl-methanol precursors, similar to methods described for (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol (e.g., sulfonylation and azide introduction under N₂) . Phenothiazine-pyrrolidine hybrids (e.g., compound 33 in ) require multi-step coupling, which may reduce yield compared to simpler derivatives .
Biological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol, also known as (S)-2-Amino-N-ethyl-propanamide, exhibits significant biological activity due to its unique structural properties. This compound is characterized by a pyrrolidine ring, which influences its pharmacological interactions and applications in various fields, including medicinal chemistry and enzyme inhibition.
Structural Characteristics
The compound's chirality, indicated by its (S)-configuration, plays a crucial role in its biological activity. The presence of both amino and hydroxyl functional groups allows for diverse chemical modifications and interactions with biological targets. The sp3-hybridization of the pyrrolidine ring facilitates the exploration of pharmacophore space, enhancing its potential as a drug candidate.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications in treating diseases linked to enzyme dysregulation.
- Receptor Binding : It may bind to certain receptors, influencing signaling pathways that are critical for physiological responses.
Pharmacological Profiles
The biological activity of this compound can be summarized through various pharmacological profiles:
Anticonvulsant Activity
In a study focused on hybrid compounds derived from pyrrolidine scaffolds, this compound demonstrated significant anticonvulsant efficacy in various seizure models. This was attributed to its ability to modulate neurotransmitter systems involved in seizure activity .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of this compound, showing effective inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .
Biochemical Pathways
The compound's interaction with biochemical pathways is crucial for understanding its therapeutic potential. Pyrrolidine derivatives like this compound can influence:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol to maximize yield and enantiomeric purity?
- Methodological Answer :
- Step 1 : Use a nucleophilic substitution reaction to introduce the 2-aminoethyl group to the pyrrolidine ring. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency .
- Step 2 : Control temperature (e.g., 0–25°C) to minimize side reactions like oxidation of the hydroxymethyl group.
- Step 3 : Employ sodium borohydride (NaBH₄) in methanol for selective reduction of intermediates, ensuring retention of stereochemistry .
- Step 4 : Purify via recrystallization (ethanol/water mixtures) or chiral chromatography to isolate the (S)-enantiomer .
Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and functional groups. Key signals include the hydroxymethyl proton (δ 3.5–4.0 ppm) and pyrrolidine ring protons (δ 1.5–3.0 ppm) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve absolute configuration. This is critical for confirming the (S)-stereocenter .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via density functional theory, DFT). Focus on hydrogen bonding between the hydroxymethyl group and active-site residues .
- Step 2 : Compare binding affinities with similar pyrrolidine derivatives (e.g., [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol) to identify structure-activity relationships (SAR) .
- Step 3 : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. What strategies resolve contradictory data between NMR and X-ray crystallography results?
- Methodological Answer :
- Scenario : Discrepancies in stereochemical assignment.
- Resolution :
- Re-refine X-ray data using SHELXL with higher-resolution datasets (≤1.0 Å) to reduce model bias .
- Perform nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons in the pyrrolidine ring .
- Cross-validate with circular dichroism (CD) spectroscopy if the compound exhibits UV-active chromophores .
Q. How to assess the compound’s stability under physiological conditions for in vitro studies?
- Methodological Answer :
- Accelerated Stability Testing :
- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; look for oxidation products (e.g., aldehydes from hydroxymethyl group oxidation) .
- Adjust storage conditions: Lyophilize and store at -80°C under argon to prevent moisture absorption and oxidative decomposition .
Q. What synthetic routes enable isotopic labeling (e.g., ¹³C or ²H) for metabolic tracing studies?
- Methodological Answer :
- Labeling the Pyrrolidine Ring : Use [¹³C]-enriched starting materials (e.g., ¹³C-succinaldehyde) in the cyclization step to incorporate isotopes into the ring .
- Deuterium Labeling : Catalytic deuteration (Pd/C or Raney Ni) under D₂ gas selectively labels the 2-aminoethyl group without altering stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
